Welcome to the BenchChem Online Store!
molecular formula C9H15NO2 B8601422 Ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

Ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B8601422
M. Wt: 169.22 g/mol
InChI Key: BQNAHLRWSVMSEA-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE035593

Procedure details

(±) cis-2-benzyl-hexahydropyrano[3,4-c]pyrrole-4(1H)-one (D20) (180 g, 0.78 mole) in ethanol (400 ml) was stirred and cooled to 0° C. and hydrogen bromide gas introduced at such a rate that the temperature did not rise above 20° C. until the solution was saturated. The reaction was allowed to stand at room temperature for 6 h. The reaction was then poured into a well stirred mixture of chloroform (2 L) and saturated aqueous potassium carbonate solution (1.5 L) which was cooled by the addition of solid carbon dioxide. The organic layer was separated and the aqueous layer extracted with chloroform (4×1 L). The combined organic extracts were dried (Na2SO4) concentrated in vacuo to a gum. The gum was then stirred with ether (3×750ml) to remove any unreacted starting material and the ether insoluble gum dissolved in ethanol (1 L). Palladium on charcoal 10% (20 g) was then added and the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen was complete. The reaction was then filtered through Kieselguhr and concentrated in vacuo to a gum. This was partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried over sodium sulphate and concentrated in vacuo to a gum. Distillation in vacuo afforded the title compound (D21, 75 g, 0.44 mole, 56%) as an oil b.p. 90°-95° C.0.5mmHg
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][C@H:11]2[CH2:13][CH2:14][O:15][C:16](=[O:17])[C@H:10]2[CH2:9]1)[C:2]1C=CC=CC=1.Br.C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(O)C.C(Cl)(Cl)Cl>[CH2:14]([O:15][C:16]([CH:10]1[CH:11]2[CH2:12][N:8]([CH2:1][CH2:2]2)[CH2:9]1)=[O:17])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C[C@H]2[C@@H](C1)CCOC2=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 20° C. until the solution
ADDITION
Type
ADDITION
Details
The reaction was then poured into a well
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with chloroform (4×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum
STIRRING
Type
STIRRING
Details
The gum was then stirred with ether (3×750ml)
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
the ether insoluble gum dissolved in ethanol (1 L)
ADDITION
Type
ADDITION
Details
Palladium on charcoal 10% (20 g) was then added
STIRRING
Type
STIRRING
Details
the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through Kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum
CUSTOM
Type
CUSTOM
Details
This was partitioned between chloroform and saturated aqueous potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(=O)C1CN2CCC1C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mol
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE035593

Procedure details

(±) cis-2-benzyl-hexahydropyrano[3,4-c]pyrrole-4(1H)-one (D20) (180 g, 0.78 mole) in ethanol (400 ml) was stirred and cooled to 0° C. and hydrogen bromide gas introduced at such a rate that the temperature did not rise above 20° C. until the solution was saturated. The reaction was allowed to stand at room temperature for 6 h. The reaction was then poured into a well stirred mixture of chloroform (2 L) and saturated aqueous potassium carbonate solution (1.5 L) which was cooled by the addition of solid carbon dioxide. The organic layer was separated and the aqueous layer extracted with chloroform (4×1 L). The combined organic extracts were dried (Na2SO4) concentrated in vacuo to a gum. The gum was then stirred with ether (3×750ml) to remove any unreacted starting material and the ether insoluble gum dissolved in ethanol (1 L). Palladium on charcoal 10% (20 g) was then added and the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen was complete. The reaction was then filtered through Kieselguhr and concentrated in vacuo to a gum. This was partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried over sodium sulphate and concentrated in vacuo to a gum. Distillation in vacuo afforded the title compound (D21, 75 g, 0.44 mole, 56%) as an oil b.p. 90°-95° C.0.5mmHg
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][C@H:11]2[CH2:13][CH2:14][O:15][C:16](=[O:17])[C@H:10]2[CH2:9]1)[C:2]1C=CC=CC=1.Br.C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(O)C.C(Cl)(Cl)Cl>[CH2:14]([O:15][C:16]([CH:10]1[CH:11]2[CH2:12][N:8]([CH2:1][CH2:2]2)[CH2:9]1)=[O:17])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C[C@H]2[C@@H](C1)CCOC2=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 20° C. until the solution
ADDITION
Type
ADDITION
Details
The reaction was then poured into a well
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with chloroform (4×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum
STIRRING
Type
STIRRING
Details
The gum was then stirred with ether (3×750ml)
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
the ether insoluble gum dissolved in ethanol (1 L)
ADDITION
Type
ADDITION
Details
Palladium on charcoal 10% (20 g) was then added
STIRRING
Type
STIRRING
Details
the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through Kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum
CUSTOM
Type
CUSTOM
Details
This was partitioned between chloroform and saturated aqueous potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(=O)C1CN2CCC1C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mol
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.